molecular formula C6H8N2 B3353834 1H-Imidazole, 4-ethenyl-1-methyl- CAS No. 56662-94-3

1H-Imidazole, 4-ethenyl-1-methyl-

Cat. No.: B3353834
CAS No.: 56662-94-3
M. Wt: 108.14 g/mol
InChI Key: HMAHWEZVVBZFBR-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-ethenyl-1-methyl- is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4-ethenyl-1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methylimidazole with ethenyl halides in the presence of a base. The reaction conditions often involve moderate temperatures and solvents like dimethylformamide or acetonitrile to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 1H-Imidazole, 4-ethenyl-1-methyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 4-ethenyl-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Imidazole, 4-ethenyl-1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-ethenyl-1-methyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ethenyl group enhances its binding affinity and specificity. The compound can also interact with cellular receptors and signaling pathways, modulating various physiological processes .

Comparison with Similar Compounds

  • 1H-Imidazole, 4-methyl-
  • 1H-Imidazole, 4-ethenyl-
  • 1H-Imidazole, 4-ethyl-1-methyl-

Comparison: 1H-Imidazole, 4-ethenyl-1-methyl- is unique due to the presence of both ethenyl and methyl groups, which confer distinct reactivity and binding properties. Compared to 1H-Imidazole, 4-methyl-, the ethenyl group in 1H-Imidazole, 4-ethenyl-1-methyl- enhances its potential for substitution reactions. Similarly, the methyl group differentiates it from 1H-Imidazole, 4-ethenyl-, providing additional steric and electronic effects .

Properties

IUPAC Name

4-ethenyl-1-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-3-6-4-8(2)5-7-6/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAHWEZVVBZFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475957
Record name 1H-Imidazole, 4-ethenyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56662-94-3
Record name 4-Ethenyl-1-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56662-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 4-ethenyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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